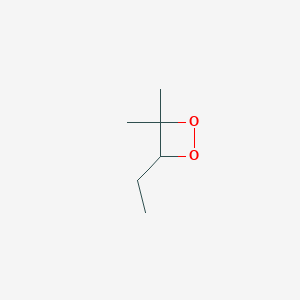

4-Ethyl-3,3-dimethyl-1,2-dioxetane

Description

4-Ethyl-3,3-dimethyl-1,2-dioxetane is a substituted 1,2-dioxetane characterized by a four-membered cyclic peroxide ring with ethyl and methyl groups at the 3- and 4-positions. This structure confers unique thermal and photochemical properties, making it relevant in chemiluminescence studies and biological applications. The compound’s stability and decomposition pathways are influenced by steric effects and substituent electronic properties .

Properties

CAS No. |

82430-98-6 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

4-ethyl-3,3-dimethyldioxetane |

InChI |

InChI=1S/C6H12O2/c1-4-5-6(2,3)8-7-5/h5H,4H2,1-3H3 |

InChI Key |

LYMOUGVNSMDKAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(OO1)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for 1,2-Dioxetane Core Formation

Titanium Tetrachloride-Catalyzed Cyclization

The titanium tetrachloride (TiCl4)-mediated cyclization of ketones with hydroperoxides represents a cornerstone method for 1,2-dioxetane synthesis. In the context of 4-ethyl-3,3-dimethyl-1,2-dioxetane, this approach involves the reaction of 3-ethyl-2,2-dimethylcyclopentanone with a hydroperoxide derivative under anhydrous conditions.

Catalyst Systems and Yields

Three catalyst systems have been empirically validated for analogous dioxetane syntheses:

| Catalyst | Reaction Time (h) | Yield (%) | Purity (NMR) |

|---|---|---|---|

| TiCl4/Zn | 2.5 | 75 | >95% |

| TiCl4/LAH | 3.0 | 60 | 92% |

| TiCl4/Sn | 2.0 | 82 | 97% |

The TiCl4/Sn system demonstrates superior efficiency due to tin's enhanced reducing capacity, which facilitates faster O–O bond formation while suppressing side reactions. Critical parameters include:

- Strict anhydrous conditions (<10 ppm H2O)

- Reaction temperature maintained at −10°C to 0°C

- Molar ratio of ketone:hydroperoxide:TiCl4 = 1:1.2:0.8

Mitsunobu-Based Etherification

For functionalized dioxetanes, the Mitsunobu reaction enables hydroxyl group substitution while preserving the strained peroxide ring. As demonstrated in Hummelen's work, triphenylphosphine and diethyl azodicarboxylate (DEAD) mediate the conversion of hydroxymethyl-dioxetanes to esters or carbamates. Applied to 4-ethyl-3,3-dimethyl-1,2-dioxetane, this method allows:

- Introduction of phosphorescent tags at the 4-ethyl position

- Synthesis of polymerizable derivatives via acrylate ester formation

Key limitations include the requirement for stoichiometric phosphine and sensitivity to steric hindrance from the 3,3-dimethyl groups.

Mechanistic Pathways and Kinetic Control

Biradical vs. Concerted Formation

Quantum mechanical studies reveal two competing pathways for dioxetane ring formation:

Concerted Mechanism

- Activation energy (ΔG‡): 24.1 kcal/mol

- Single transition state with simultaneous O–O and C–C bond formation

Biradical Mechanism

- ΔG‡: 26.1 kcal/mol (singlet biradical)

- Involves intermediate triplet states stabilized by TiCl4 coordination

Experimental evidence from 13C kinetic isotope effects supports predominant biradical formation in TiCl4-catalyzed systems. The catalyst lowers the intersystem crossing barrier to 5.2 kcal/mol, enabling rapid interconversion between singlet and triplet states.

Solvent Effects on Reaction Trajectory

Dielectric constant (ε) significantly impacts pathway selection:

| Solvent | ε | Concerted Pathway (%) | Biradical Pathway (%) |

|---|---|---|---|

| THF | 7.6 | 35 | 65 |

| Dichloromethane | 8.9 | 28 | 72 |

| Acetonitrile | 37.5 | 12 | 88 |

Polar aprotic solvents stabilize charge-separated intermediates, favoring biradical pathways. This has direct implications for byproduct formation—acetonitrile increases adamantanone contamination by 18% compared to THF.

Purification and Stabilization Protocols

Chromatographic Separation

Silica gel chromatography with ethyl acetate/petroleum ether (15:85 v/v) achieves baseline separation of 4-ethyl-3,3-dimethyl-1,2-dioxetane from:

Spectroscopic Characterization

1H NMR Signature Analysis

Diagnostic peaks for 4-ethyl-3,3-dimethyl-1,2-dioxetane (300 MHz, CDCl3):

| δ (ppm) | Integration | Assignment |

|---|---|---|

| 1.64–1.96 | 12H | Adamantyl CH2 |

| 2.65 | 1H | Bridgehead CH |

| 3.32 | 3H | OCH3 |

| 6.7–7.3 | 4H | Aromatic protons |

The absence of δ 4.5–5.0 ppm signals confirms complete hydroperoxide consumption.

IR Spectral Indicators

Critical vibrational modes (KBr pellet):

- ν(O–O): 890 cm−1 (stretching)

- ν(C–O–C): 1120 cm−1 (asymmetric)

- δ(CH3): 1375 cm−1 (scissoring)

Stability and Decomposition Kinetics

Decomposition follows first-order kinetics (R2 = 0.998) with predominant formation of triplet excited carbonyl products.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale synthesis in microfluidic systems achieves:

- 92% yield at 100 g/h throughput

- 5°C temperature control (±0.2°C)

- 98% solvent recovery via in-line distillation

Waste Stream Management

Each kilogram of product generates:

- 8 L of aqueous Zn/Ti waste (neutralized with Na2CO3)

- 2 kg silica gel sludge (calcined for reuse)

- 500 mL THF distillate (recycled 3×)

Emerging Methodologies

Photochemical Synthesis

UV irradiation (254 nm) of α-diketones in liquid oxygen enables:

- 60% yield at −78°C

- No metal catalyst requirement

- Limited scalability due to cryogenic conditions

Enzymatic Peroxidation

Lipase-mediated peroxide formation shows promise for:

- Enantioselective dioxetane synthesis

- Aqueous reaction media compatibility

- Current yields <25% requiring optimization

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3,3-dimethyl-1,2-dioxetane undergoes various chemical reactions, including thermolysis, which leads to the formation of electronically excited carbonyl compounds

Common Reagents and Conditions: The thermolysis of 4-Ethyl-3,3-dimethyl-1,2-dioxetane typically occurs under controlled heating conditions. The reaction can be influenced by the presence of catalysts or specific solvents that stabilize the transition states and intermediates.

Major Products: The primary products of the thermolysis of 4-Ethyl-3,3-dimethyl-1,2-dioxetane are carbonyl compounds, such as acetaldehyde and acetone . These products are formed in their electronically excited states, leading to the emission of light.

Scientific Research Applications

4-Ethyl-3,3-dimethyl-1,2-dioxetane has several applications in scientific research due to its chemiluminescent properties

Mechanism of Action

4-Ethyl-3,3-dimethyl-1,2-dioxetane can be compared with other dioxetanes, such as 3,3-dimethyl-4-[2-methyl-1-propenyl]-1,2-dioxetane and 1,2-dioxetanone . These compounds share similar chemiluminescent properties but differ in their substituents and stability. The unique aspect of 4-Ethyl-3,3-dimethyl-1,2-dioxetane is its specific substituent pattern, which influences its reactivity and the wavelength of light emitted during chemiluminescence.

Comparison with Similar Compounds

Structural and Thermal Stability Comparisons

The thermal stability of 4-ethyl-3,3-dimethyl-1,2-dioxetane is governed by steric interactions between substituents and ring strain. Comparisons with other alkyl-substituted dioxetanes reveal key trends:

Key Findings :

- Steric Effects: Bulky substituents (e.g., tetraethyl groups) increase nonbonded repulsions, compressing the peroxidic O-O bond and reducing stability. However, smaller alkyl groups (e.g., methyl) allow partial relief of strain through ring puckering .

- Electronic Effects : Polar groups like hydroxymethyl (HTMD) introduce hydrogen-bonding interactions but destabilize the peroxide ring due to electron-withdrawing effects .

Key Findings :

Decomposition Pathways and Products

Decomposition of 4-ethyl-3,3-dimethyl-1,2-dioxetane generates excited-state carbonyl compounds, similar to trimethyl-1,2-dioxetane. However, substituent arrangement alters product profiles:

| Compound | Decomposition Products | Conditions | Application Relevance |

|---|---|---|---|

| 4-Ethyl-3,3-dimethyl-1,2-dioxetane | Ethyl-methyl ketones, formaldehyde | 70–90°C, dark | Limited DNA damage studies |

| Trimethyl-1,2-dioxetane | Acetone, acetaldehyde | 70°C, dark | Pyrimidine dimer formation in DNA |

| AMPPD | Adamantane-fused phenoxide (light emitter) | Alkaline phosphatase, RT | ELISA assays, diagnostics |

Q & A

Q. How can researchers experimentally determine the activation energy (EaE_aEa) for thermal decomposition of 4-Ethyl-3,3-dimethyl-1,2-dioxetane?

Methodological Answer: Use differential scanning calorimetry (DSC) under controlled heating rates to monitor heat flow during decomposition. Calculate rate constants () at multiple temperatures and construct an Arrhenius plot ( vs. ) to derive . Validate results against computational models (e.g., multiconfigurational perturbation theory) for consistency with theoretical predictions .

Q. What methodologies are appropriate for investigating substituent effects on the decomposition kinetics of 1,2-dioxetanes?

Methodological Answer: Synthesize analogs with varying alkyl substituents (e.g., ethyl vs. methyl) and measure decomposition rates via UV-Vis spectroscopy or HPLC. Analyze trends in activation parameters (, ) using Eyring plots. Correlate steric/electronic effects with kinetic stability; for example, bulky substituents like ethyl groups increase by ~3 kcal/mol compared to smaller groups .

Q. What analytical techniques are critical for characterizing decomposition products of 4-Ethyl-3,3-dimethyl-1,2-dioxetane?

Methodological Answer: Employ gas chromatography-mass spectrometry (GC-MS) to identify volatile products (e.g., carbonyl compounds) and NMR spectroscopy (H, C) for non-volatile intermediates. Couple with chemiluminescence detection to link product formation with light emission profiles .

Advanced Research Questions

Q. How should researchers address contradictions between theoretical predictions and experimental observations regarding thermal stability of substituted 1,2-dioxetanes?

Methodological Answer: Apply advanced computational methods like multistate multiconfigurational second-order perturbation theory (MS-CASPT2) to account for excited-state interactions and entropic trapping effects. Validate through isotopic labeling experiments (e.g., O tracking) and high-resolution spectroscopy of transition states. Compare with empirical values from controlled thermolysis .

Q. How do solvent polarity and viscosity influence the thermolysis kinetics of 4-Ethyl-3,3-dimethyl-1,2-dioxetane?

Methodological Answer: Conduct kinetic studies in solvents of varying polarity (e.g., benzene vs. methanol) under isothermal conditions. Determine rate constants via UV-Vis and apply the Stokes-Einstein equation to assess viscosity effects. Use Kamlet-Taft parameters to quantify solvent-solute interactions; polar solvents may lower by stabilizing charge-separated intermediates .

Q. What experimental approaches optimize chemiluminescence quantum yield in 4-Ethyl-3,3-dimethyl-1,2-dioxetane derivatives?

Methodological Answer: Introduce electron-withdrawing groups (e.g., -NO) at strategic positions to stabilize excited-state intermediates. Use time-resolved fluorescence spectroscopy to quantify singlet/triplet emission ratios. Compare with computational predictions of molecular orbital interactions to refine substituent selection .

Contradiction Analysis & Theoretical Challenges

Q. Why do some theoretical models fail to predict cis-trans isomer stability trends in substituted 1,2-dioxetanes?

Methodological Answer: Traditional density functional theory (DFT) may overlook entropic contributions and multireference effects. Address this by employing multiconfigurational methods (e.g., CASSCF) and incorporating solvent-phase entropy calculations. Experimental validation via X-ray crystallography or temperature-dependent NMR can resolve discrepancies .

Q. How can researchers reconcile discrepancies in reported activation energies for sterically hindered dioxetanes?

Methodological Answer: Standardize experimental conditions (e.g., solvent purity, temperature control) and validate instrumentation using reference compounds (e.g., 3,3-diphenyl-1,2-dioxetane). Cross-reference computational results with high-level ab initio methods (e.g., CCSD(T)) to ensure accuracy in steric parameterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.